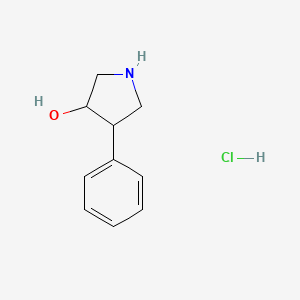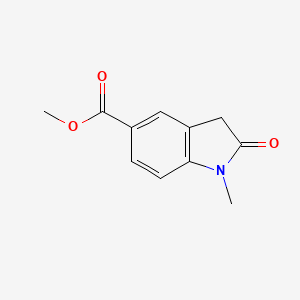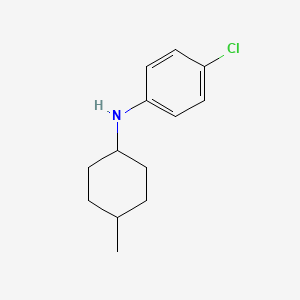![molecular formula C9H9N3O2 B12102518 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: is a chemical compound with the following properties:
IUPAC Name: 5,7-dimethyl [1,2,4]triazolo [4,3-a]pyrimidine-3-carboxylic acid
Molecular Formula: CHNO
CAS Number: 842972-32-1
Molecular Weight: 192.18 g/mol
Description: It appears as a pale yellow solid and is stable under inert atmosphere at temperatures between 2°C and 8°C.
Preparation Methods
Synthetic Routes::
- One efficient synthetic route involves a catalyst-free, additive-free method under microwave conditions .
- Another method yields the compound as an off-pale yellow solid with a high yield (92%) and a melting point of 188–189°C. Key spectroscopic data include NMR and IR spectra .
Industrial Production:: Information on large-scale industrial production methods is limited, but research continues to explore scalable synthesis routes.
Chemical Reactions Analysis
Reactions::
- Common reagents and conditions depend on the specific reaction type and desired products.
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: can undergo various reactions, including oxidation, reduction, and substitution.
- Detailed studies are needed to identify specific major products resulting from these reactions.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis due to its unique structure.
- Investigated for its potential in designing novel materials.
- Research is ongoing to explore its biological activity, including potential antimicrobial or antitumor effects.
- Its applications in industry are still emerging, but its unique structure makes it interesting for further investigation.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include other triazolopyridines, but none match its exact combination of substituents and functional groups.
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: stands out due to its specific structure.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-7(4-5)10-11-8(12)9(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
NQJNXRNFSFKZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


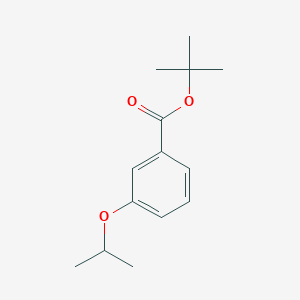

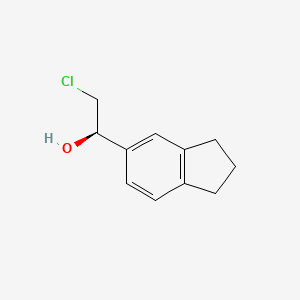
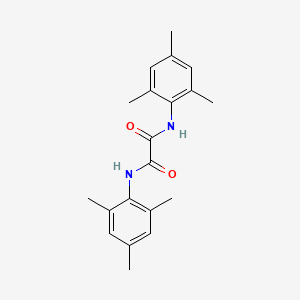


![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)
